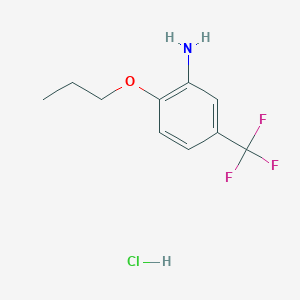
2-Propoxy-5-(trifluoromethyl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Propoxy-5-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 2-Propoxy-5-(trifluoromethyl)aniline with hydrochloric acid. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
2-Propoxy-5-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
科学研究应用
2-Propoxy-5-(trifluoromethyl)aniline hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical reagent for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new drugs and in industrial chemistry for the synthesis of various organic compounds .
作用机制
The mechanism of action of 2-Propoxy-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecules .
相似化合物的比较
2-Propoxy-5-(trifluoromethyl)aniline hydrochloride can be compared with other similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)aniline: This compound has a similar structure but with a fluorine atom instead of a propoxy group.
2-Methoxy-5-(trifluoromethyl)aniline: This compound has a methoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C10H13ClF3NO |
|---|---|
分子量 |
255.66 g/mol |
IUPAC 名称 |
2-propoxy-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13;/h3-4,6H,2,5,14H2,1H3;1H |
InChI 键 |
IOADDFJRFBXKDF-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





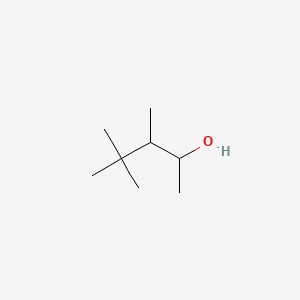
![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)
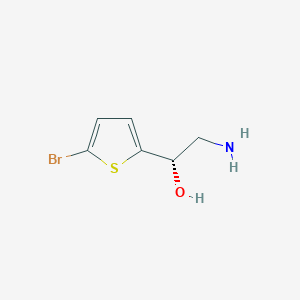
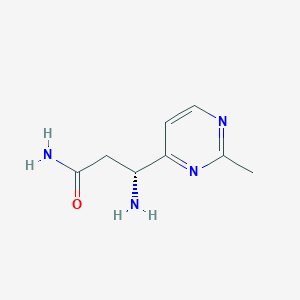
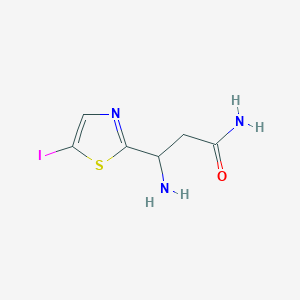
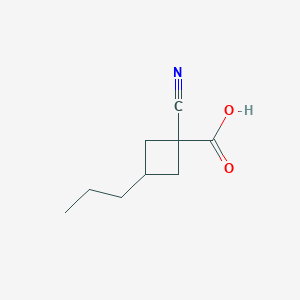

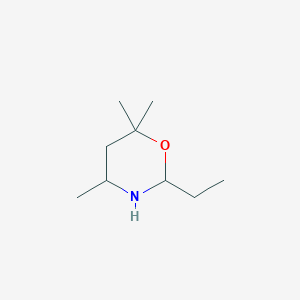

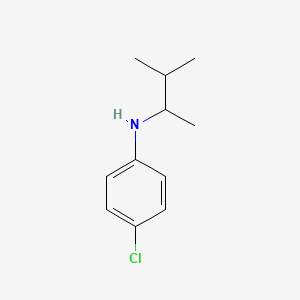
![1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13071556.png)
